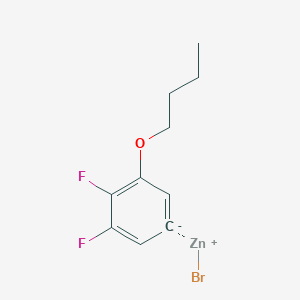
(3-n-Butyloxy-4,5-difluorophenyl)Zinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the butyloxy and difluorophenyl groups imparts unique reactivity and selectivity to this reagent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-n-butyloxy-4,5-difluorophenyl)zinc bromide typically involves the reaction of (3-n-butyloxy-4,5-difluorophenyl) bromide with zinc dust in the presence of a catalytic amount of a transition metal, such as palladium or nickel, in THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
(3-n-butyloxy-4,5-difluorophenyl) bromide+Zn→(3-n-butyloxy-4,5-difluorophenyl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are critical for the efficient production of this organozinc reagent.
Análisis De Reacciones Químicas
Types of Reactions
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles, such as alkyl halides, to form new carbon-carbon bonds.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Addition Reactions: It can add to carbonyl compounds, such as aldehydes and ketones, to form secondary and tertiary alcohols.
Common Reagents and Conditions
Palladium or Nickel Catalysts: These are often used in cross-coupling reactions to facilitate the transfer of the organozinc moiety to the electrophile.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
THF as Solvent: Tetrahydrofuran is commonly used as the solvent due to its ability to stabilize the organozinc reagent.
Major Products
The major products formed from reactions involving this compound include biaryl compounds, secondary and tertiary alcohols, and substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3-n-butyloxy-4,5-difluorophenyl)zinc bromide is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs. Its ability to form carbon-carbon bonds makes it a valuable tool in the construction of molecular frameworks.
Biology
In biological research, this compound can be used to modify biomolecules, such as peptides and proteins, through cross-coupling reactions
Medicine
In medicine, the fluorinated products derived from this compound are of interest due to their potential as therapeutic agents. Fluorine atoms can improve the metabolic stability and bioavailability of drugs, making this compound valuable in drug discovery and development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and selectivity make it suitable for the synthesis of advanced materials with unique properties.
Mecanismo De Acción
The mechanism by which (3-n-butyloxy-4,5-difluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with a transition metal catalyst, such as palladium or nickel, to form a metal-organic complex. The complex then participates in oxidative addition and reductive elimination steps to form the desired product. The molecular targets and pathways involved in these reactions include the activation of carbon-halogen bonds and the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
(3-n-butyloxy-4,5-difluorophenyl)magnesium bromide: Another organometallic reagent used in similar types of reactions.
(3-n-butyloxy-4,5-difluorophenyl)lithium: A highly reactive organolithium reagent used for nucleophilic addition reactions.
(3-n-butyloxy-4,5-difluorophenyl)boronic acid: Commonly used in Suzuki-Miyaura coupling reactions.
Uniqueness
(3-n-butyloxy-4,5-difluorophenyl)zinc bromide is unique due to its moderate reactivity compared to organolithium and organomagnesium reagents, making it more selective and easier to handle. Additionally, the presence of the butyloxy and difluorophenyl groups imparts unique electronic and steric properties, enhancing its utility in specific synthetic applications.
Propiedades
Fórmula molecular |
C10H11BrF2OZn |
|---|---|
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-butoxy-2,3-difluorobenzene-5-ide |
InChI |
InChI=1S/C10H11F2O.BrH.Zn/c1-2-3-7-13-9-6-4-5-8(11)10(9)12;;/h5-6H,2-3,7H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QYUFERWXLHWQCB-UHFFFAOYSA-M |
SMILES canónico |
CCCCOC1=C(C(=C[C-]=C1)F)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


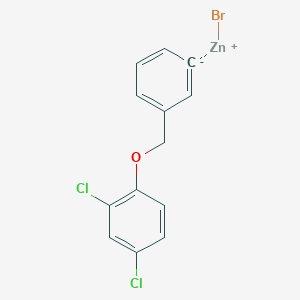
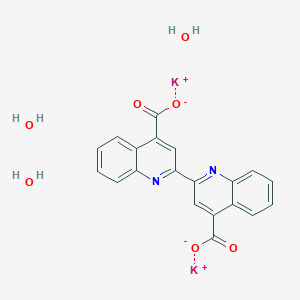
![tert-Butyl (3aR,9bR)-7-bromo-9b-((4-fluorophenyl)sulfonyl)-1,2,3a,4,5,9b-hexahydro-3H-benzo[e]indole-3-carboxylate](/img/structure/B14890713.png)


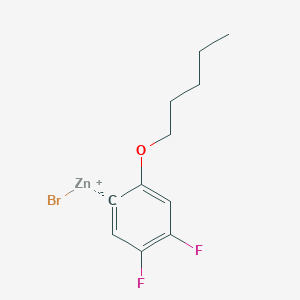
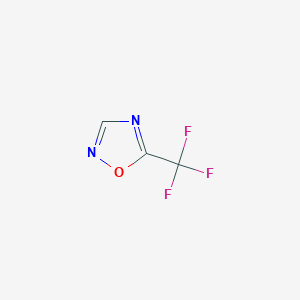
![6-Bromo-4-chloropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14890762.png)
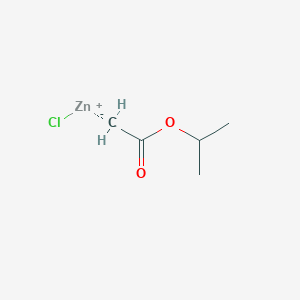
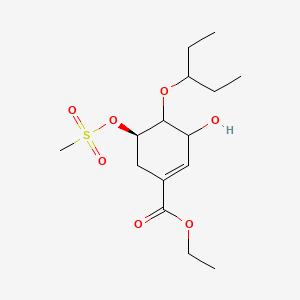
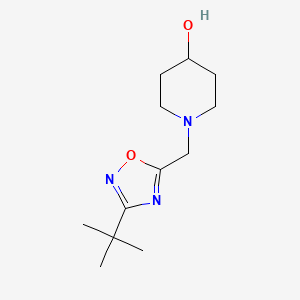
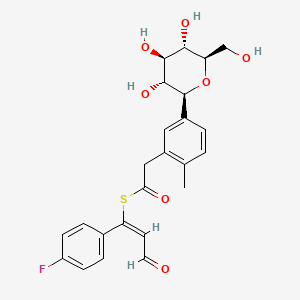
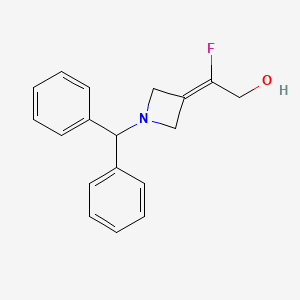
![6-{[2-(Phenylcarbonyl)hydrazinyl]carbonyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14890801.png)
